molecular formula C18H20N6O2 B2690566 9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921555-54-6

9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2690566
CAS No.: 921555-54-6
M. Wt: 352.398
InChI Key: XLWKBECZWUWPEL-UHFFFAOYSA-N
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Description

9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer, Anti-HIV, and Antimicrobial Activities

A study reported the synthesis of triazino and triazolo[4,3-e]purine derivatives, including compounds structurally related to "9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione," and their evaluation for anticancer, anti-HIV-1, and antimicrobial activities. Some of these derivatives exhibited considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Moreover, specific compounds displayed moderate anti-HIV-1 activity and antimicrobial efficacy against pathogens like P. aeruginosa and S. aureus, without notable antifungal activity (Ashour et al., 2012).

Metal Complexation and Supramolecular Chemistry

Another area of interest is the interaction of purine derivatives with divalent cations to form solid complexes. Research focusing on 8-azaxanthinato salts of divalent metal aquacomplexes, involving structures related to the compound of interest, highlighted the role of second-sphere interactions. These interactions, primarily hydrogen bonds, contribute to the formation of superstructures that could have implications in materials science and coordination chemistry (Maldonado et al., 2009).

Anticancer Agents and Molecular Docking

Further research on novel fused triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which share structural features with the compound , has demonstrated potent anti-proliferative activity against human cancer cell lines. Molecular docking studies complemented these findings, suggesting potential mechanisms of action that could inform the design of new anticancer agents (Sucharitha et al., 2021).

Green Chemistry and Synthesis

Innovations in green chemistry have led to the development of environmentally friendly synthesis methods for related purine derivatives. A study highlighted a catalyst-free and solvent-free approach for synthesizing dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, demonstrating a commitment to reducing the environmental impact of chemical synthesis (Karami et al., 2015).

Properties

IUPAC Name

1,3-dimethyl-5-(2-methylpropyl)-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11(2)10-23-13-15(21(3)18(26)22(4)16(13)25)24-14(19-20-17(23)24)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWKBECZWUWPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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